molecular formula C14H22BFO3 B8518719 2-Fluoro-4-octyloxyphenylboronic acid

2-Fluoro-4-octyloxyphenylboronic acid

Cat. No.: B8518719
M. Wt: 268.13 g/mol
InChI Key: QSJXYSNWIXIZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-octyloxyphenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a fluorine atom at the 2-position, an octyloxy group at the 4-position, and a boronic acid (-B(OH)₂) functional group. The octyloxy chain likely enhances lipophilicity, impacting solubility and reactivity compared to shorter-chain analogs.

Properties

Molecular Formula

C14H22BFO3

Molecular Weight

268.13 g/mol

IUPAC Name

(2-fluoro-4-octoxyphenyl)boronic acid

InChI

InChI=1S/C14H22BFO3/c1-2-3-4-5-6-7-10-19-12-8-9-13(15(17)18)14(16)11-12/h8-9,11,17-18H,2-7,10H2,1H3

InChI Key

QSJXYSNWIXIZTM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OCCCCCCCC)F)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Fluoro-4-octyloxyphenylboronic acid with structurally related fluorophenylboronic acids, based on substituent effects, molecular properties, and reactivity inferred from the evidence:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-F, 4-octyloxy (-OC₈H₁₇) C₁₄H₂₁BFO₃ ~279.1 (calculated) High lipophilicity; likely low aqueous solubility; moderate reactivity in coupling due to electron-donating octyloxy group.
2-Fluoro-4-methylthiophenylboronic acid () 2-F, 4-methylthio (-SMe) C₇H₈BFO₂S 186.01 Moderate solubility; methylthio group (electron-withdrawing) enhances reactivity in cross-coupling .
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid () 2-F, 4-(CO₂Me) C₉H₈BFO₄ 225.97 Polar ester group increases solubility; electron-withdrawing effect activates boronic acid for reactions .
4-Chloro-2-fluorophenylboronic acid () 2-F, 4-Cl C₆H₅BClFO₂ 192.37 High reactivity due to electron-withdrawing Cl; lower solubility in nonpolar solvents .
2-Fluoro-4-isopropoxyphenylboronic acid () 2-F, 4-OiPr C₉H₁₂BFO₃ 197.00 Isopropoxy group balances lipophilicity and reactivity; moderate solubility .

Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., octyloxy, isopropoxy) slightly reduce boronic acid reactivity in cross-coupling compared to electron-withdrawing groups (e.g., Cl, CO₂Me, SMe) .
  • Lipophilicity : Longer alkyl chains (e.g., octyloxy) enhance membrane permeability but reduce aqueous solubility, making them suitable for lipid-based formulations .

Synthetic Utility :

  • Compounds with polar groups (e.g., CO₂Me in ) are preferable for aqueous-phase reactions, while lipophilic analogs (e.g., octyloxy) may excel in organic solvents or lipid-rich environments.

Safety and Handling: Fluorophenylboronic acids generally require precautions against inhalation and skin contact, as noted in safety data sheets for analogs like 4-Formylphenylboronic acid ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.